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DL-Alaninol

Cat. No.: B105465
CAS No.: 6168-72-5
M. Wt: 76.12 g/mol
InChI Key: BKMMTJMQCTUHRP-UHFFFAOYSA-N
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Description

Overview of Amino Alcohols in Organic Synthesis and Biochemistry

Amino alcohols are a class of organic compounds that feature both an amine (-NH2) and a hydroxyl (-OH) functional group. um.edu.my This bifunctional nature makes them highly versatile and valuable intermediates in organic synthesis. scbt.com They can participate in a wide array of chemical reactions, including nucleophilic substitutions, reductions, and cyclizations, which are fundamental for constructing complex molecules. scbt.com In biochemistry, amino alcohols are integral to the study of metabolic pathways and enzyme functions. scbt.com They are often utilized in the synthesis of other biologically significant molecules such as amino acids and peptides. scbt.com Their unique structure allows them to be used in the development of polymers and surfactants, where their dual functionality contributes to unique material properties. scbt.com

Significance of Chirality in Amino Alcohols and its Implications for DL-Alaninol Research

Chirality, or the property of "handedness" in molecules, is of paramount importance in the context of amino alcohols. Chiral amino alcohols are crucial as chiral building blocks, auxiliaries, and ligands in asymmetric synthesis. nih.govjocpr.com This allows for the creation of enantiomerically pure compounds, which is particularly critical in the pharmaceutical industry where different enantiomers of a drug can have vastly different physiological effects. chemimpex.com this compound is a racemic mixture, meaning it contains equal amounts of the two enantiomers: D-Alaninol and L-Alaninol. wikipedia.org The presence of both enantiomers has specific implications for its use in research, often serving as a starting point for the synthesis of racemic compounds or for the development of methods to resolve the enantiomers for use in stereoselective synthesis. sigmaaldrich.com The hydrogenation of alanine (B10760859) results in the amino alcohol alaninol, a useful chiral building block. wikipedia.org

Historical Context of Alaninol Research and its Development

The parent amino acid, alanine, was first synthesized in 1850 by Adolph Strecker. wikipedia.org Of course, this synthesis produced a racemic mixture, DL-alanine. acs.org The development of methods to reduce amino acids to their corresponding amino alcohols provided researchers with valuable chiral synthons. The reduction of α-amino acids is a common method for preparing chiral amino alcohols. jocpr.com For instance, L-alanine can be reduced to L-alaninol, which is a natural amino acid that can be synthesized asymmetrically. biosynth.com The study of amino alcohols gained significant traction with the discovery of their utility in asymmetric catalysis. For example, the use of chiral 2-amino alcohols to catalyze the enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025) was a notable advancement. um.edu.my

Scope and Objectives of Research on this compound

Research on this compound is broad, spanning various domains of chemistry. A primary objective is its utilization as a versatile building block in organic synthesis. It has been employed in the synthesis of a variety of compounds, including diastereomers of DL-β-amino alcohols and enantiopure and racemic samples of 2-methyl-N-tosylaziridine. sigmaaldrich.comchemicalbook.comsigmaaldrich.com Another key area of research focuses on its role as a precursor to chiral ligands for asymmetric catalysis. polyu.edu.hk Furthermore, this compound and its derivatives are investigated for their potential applications in medicinal chemistry and materials science. scbt.comchemimpex.com For example, it has been used in the synthesis of (±)-3-(5-dimethylcarbamoyl-pent-1-enyl)-N-(2-hydroxy-1-methyl-ethyl)benzamide. sigmaaldrich.comchemicalbook.comsigmaaldrich.com

Chemical and Physical Properties of this compound

PropertyValue
Molecular FormulaC3H9NO
Molecular Weight75.11 g/mol
AppearanceClear colorless to light yellow viscous liquid
Melting Point8 °C
Boiling Point72-73 °C at 11 mm Hg
Density0.943 g/mL at 25 °C
Water SolubilitySoluble
CAS Number6168-72-5

The data in this table has been compiled from various chemical suppliers and databases. chemicalbook.comaecochemical.comchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H10NO+ B105465 DL-Alaninol CAS No. 6168-72-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminopropan-1-ol
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InChI

InChI=1S/C3H9NO/c1-3(4)2-5/h3,5H,2,4H2,1H3
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InChI Key

BKMMTJMQCTUHRP-UHFFFAOYSA-N
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Canonical SMILES

CC(CO)N
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Molecular Formula

C3H9NO
Record name 2-PROPANOLAMINE
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DSSTOX Substance ID

DTXSID50865762
Record name 2-Amino-1-propanol
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Molecular Weight

75.11 g/mol
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Physical Description

2-propanolamine appears as a colorless to pale yellow liquid with a fishy odor. Moderately toxic by ingestion and skin contact. A severe skin irritant. Combustible. The compound contains both the amine group -NH2 and the alcohol group -OH and so has some properties of both. Floats and mixes with water. (USCG, 1999), Colorless to light yellow liquid with a fishy odor; [CAMEO] Light yellow viscous liquid; [Sigma-Aldrich MSDS]
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Record name 2-Amino-1-propanol, DL-
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Boiling Point

311 to 317 °F at 760 mmHg (USCG, 1999)
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Flash Point

145 °F (USCG, 1999)
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Density

0.943 at 68 °F (dl mixture) (USCG, 1999) - Less dense than water; will float
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CAS No.

6168-72-5, 78-91-1
Record name 2-PROPANOLAMINE
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Record name DL-2-Amino-1-propanol
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Record name 2-Aminopropanol
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Synthesis Methodologies of Dl Alaninol and Its Enantiomers

Racemic Synthesis of DL-Alaninol

The synthesis of racemic this compound typically involves a two-stage process: the initial synthesis of the precursor, DL-Alanine, followed by the reduction of its derivatives.

Strecker Reaction and Variants for DL-Alanine Precursors

The Strecker synthesis, first reported in 1850 by Adolph Strecker, stands as a classic and economical method for producing racemic α-amino acids, including DL-Alanine. researchgate.netgoogle.comwikipedia.orgwikipedia.org The fundamental process is a one-pot, three-component reaction. researchgate.netjmcs.org.mx

In its original form, the reaction combines acetaldehyde (B116499) with aqueous ammonia (B1221849) and hydrogen cyanide. researchgate.netjmcs.org.mx The mechanism proceeds through the formation of an iminium ion from the reaction of acetaldehyde and ammonia, which is then attacked by a cyanide ion to form an α-aminonitrile intermediate. wikipedia.org Subsequent hydrolysis of this nitrile group, typically under acidic conditions, yields the final product, DL-Alanine. researchgate.netwikipedia.orgjmcs.org.mx

While this method is effective for large-scale production, a notable drawback is the use of highly toxic hydrogen cyanide. google.com Variants of the Strecker reaction have been developed; for instance, using primary or secondary amines instead of ammonia can produce N-substituted amino acids, while using ketones in place of aldehydes results in α,α-disubstituted amino acids. wikipedia.org

Reduction of Alanine (B10760859) Derivatives to this compound

Once DL-Alanine is synthesized, it is typically converted to an ester derivative, such as DL-alanine ethyl ester hydrochloride, to facilitate its reduction to this compound.

The reduction of alanine ester hydrochlorides using sodium borohydride (B1222165) (NaBH₄) is a widely documented and efficient method for synthesizing alaninol. umaine.edu This approach is favored in industrial applications for its high yield and reproducibility. chemicalbook.com The process generally involves dissolving the alanine ester hydrochloride in an alcohol, such as ethanol, and adding it to an aqueous solution of NaBH₄. chemicalbook.comgoogle.com

Key variables that influence the reaction's success have been identified in research findings.

ParameterFindingSource
SolventEthanol is considered an optimal solvent as it provides good solubility for reagents and minimizes side reactions, with yields reported between 50-67%.
StoichiometryA 3:1 molar ratio of NaBH₄ to the alanine ester is recommended to ensure the complete reduction of the ester.
TemperatureThe gradual addition of NaBH₄ under ice cooling (below 10°C) is crucial to control the exothermic reaction, followed by a period at ambient temperature (20-28°C) to ensure the reaction completes. chemicalbook.com

Other reducing agents, such as lithium aluminum hydride (LiAlH₄), have also been evaluated. LiAlH₄ can reduce L-alanine tert-butyl ester with a 72% yield, but it necessitates stringent anhydrous conditions, making it less convenient than NaBH₄ for many applications. orgsyn.org

Catalytic hydrogenation offers another pathway to produce alaninol from alanine. When starting with racemic alanine, the use of standard heterogeneous catalysts results in the formation of racemic this compound. This method is a key example of how the stereochemistry of the starting material directly dictates the stereochemistry of the product in the absence of a chiral catalyst.

Chemical Reduction Methods (e.g., NaBH4)

Stereoselective and Enantioselective Synthesis of Alaninol

The production of specific enantiomers of alaninol, such as L-Alaninol, is of high importance for applications in pharmaceutical synthesis. These methods rely on maintaining or creating a specific stereocenter.

Enantioselective Reduction of Alanine Derivatives

The most prominent method for synthesizing an enantiomerically pure alaninol is the stereoretentive reduction of the corresponding pure amino acid derivative.

Catalytic hydrogenation of L-alanine using a ruthenium-on-carbon (Ru/C) catalyst is a well-established method for producing L-alaninol with high optical purity. umaine.edunih.gov A critical feature of this reaction is its ability to maintain the original configuration of the α-carbon. nih.govcapes.gov.br Research has shown that the reaction conditions are vital for achieving high selectivity and yield.

The reaction is significantly faster and more selective when conducted in the presence of an acid, such as phosphoric acid. umaine.eduacs.orgacs.org The acid protonates the carboxylate group of the amino acid, which exists as a zwitterion at neutral pH. acs.org The protonated carboxylic acid form is readily hydrogenated, whereas the zwitterionic form is not. umaine.eduacs.org This acidification is necessary to drive the reaction to completion. umaine.edu

The proposed mechanism involves the initial hydrogenation of the protonated amino acid to a gem-diol intermediate, followed by dehydration to an aldehyde, which is then rapidly hydrogenated to the final amino alcohol. umaine.eduacs.org

Research Findings on Stereoretentive Hydrogenation of L-Alanine
CatalystConditionsSelectivity/PuritySource
5% Ru/C100°C, 1000 psi H₂, aqueous solution with added acidFaster and more selective than without acid. Stereochemistry at the α-carbon is retained. nih.govcapes.gov.br
Ru/CAcidic solution (e.g., phosphoric acid)Selectivity exceeding 95% and optical purity over 99% for L-alaninol. umaine.edu
5 wt % Ru/C353-398 K, 1.7-13.8 MPa H₂, 0.22-0.46 M L-alanine, 0-1.2 M phosphoric acidYields >90%, selectivities >97%, and enantiomeric excesses >99% were observed at 373 K. acs.orgacs.org

Asymmetric Catalysis in Alaninol Synthesis

Asymmetric catalysis provides a powerful strategy for the synthesis of enantiomerically pure alaninol, a valuable chiral building block. wikipedia.org This approach utilizes chiral catalysts to control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other.

Chiral Ligand Design for Asymmetric Catalysis

The design of chiral ligands is central to the success of asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that directs the approach of the substrate and influences the stereoselectivity of the reaction. rsc.orgnih.gov In the context of alaninol synthesis, chiral ligands are often employed in the hydrogenation of alanine or its derivatives. wikipedia.org

Recent advancements have focused on developing novel ligands to improve catalytic efficiency and stereoselectivity. For instance, the development of catalyst-controlled primary and secondary C(sp3)–H arylation using two distinct ligands has enabled the sequential hetero-diarylation of an alanine derivative. This method affords a range of β-Ar-β-Ar'-α-amino acids with high diastereoselectivity, which are precursors to chiral amino alcohols like alaninol. nih.gov The steric and electronic properties of these ligands are crucial in directing the palladium catalyst to activate specific C-H bonds. nih.gov

Furthermore, chiral tridentate ligands have been successfully used in the asymmetric synthesis of α-amino acids through the homologation of Ni(II) complexes of glycine (B1666218) and alanine Schiff bases. nih.govmdpi.com Novel designs, including axially chiral ligands, have demonstrated high practicality and scalability. nih.gov The choice of the chiral ligand can influence the configuration of the resulting β-chiral center, allowing for the synthesis of both alaninol enantiomers by selecting the order of substituent introduction. nih.gov

Table 1: Examples of Chiral Ligands in Asymmetric Synthesis

Ligand TypeMetalApplicationReference
Axially Chiral Tridentate LigandsNi(II)Asymmetric synthesis of α-amino acids nih.gov
Phosphine-based LigandsPdC(sp3)–H arylation of alanine derivatives nih.gov
Hamari Ligand (azepine-derived)Ni(II)Dynamic kinetic resolution of racemic amino acids mdpi.com
Soloshonok LigandNi(II)Synthesis of α-(methyl)cysteine derivatives mdpi.com
Organocatalytic Strategies

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules as catalysts. rsc.orgresearchgate.net These catalysts offer several advantages, including being metal-free, less sensitive to air and moisture, and often derived from readily available natural sources. researchgate.net

For the synthesis of alaninol precursors, organocatalytic approaches often involve the asymmetric functionalization of aldehydes or imines. For example, the enantioselective α-alkylation of aldehydes can be achieved using chiral secondary amine catalysts. mdpi.com Alanine itself, being the simplest stereoselective organocatalyst, has been shown to catalyze direct asymmetric intermolecular aldol (B89426) reactions between ketones and aldehydes with excellent stereocontrol. researchgate.net

Organocatalytic strategies for synthesizing α-aminonitriles, which can be converted to amino acids and subsequently to amino alcohols, have also been extensively studied. The Strecker reaction, which involves the reaction of an aldehyde, ammonia, and hydrogen cyanide, can be rendered asymmetric using chiral organocatalysts. mdpi.com Bifunctional catalysts, such as those combining a hydrogen-bond donor with a tertiary amine, have proven effective in these transformations. rsc.org Furthermore, organocatalytic transfer hydrogenation of α-imino esters provides direct access to N-alkyl arylglycines, which are valuable intermediates. rsc.org

Table 2: Organocatalytic Approaches to Alaninol Precursors

Reaction TypeCatalyst TypeKey FeatureReference
Aldol ReactionL-alanineDirect, intermolecular reaction with high stereocontrol researchgate.net
α-Alkylation of AldehydesChiral secondary amineEnantioselective formation of C-C bonds mdpi.com
Asymmetric Strecker ReactionBifunctional organocatalystsEnantioselective synthesis of α-aminonitriles rsc.orgmdpi.com
Transfer HydrogenationChiral phosphoric acidAsymmetric reduction of N-alkyl C-aryl α-imino esters rsc.org

Bio-inspired and Biocatalytic Synthesis of Alaninol

Biocatalysis leverages enzymes and whole microbial cells to perform chemical transformations with high selectivity and under mild conditions, offering an environmentally friendly alternative to traditional chemical synthesis. umaine.edursc.org

Enzymatic Transformations for Alanine Production and Subsequent Conversion to Alaninol

The biocatalytic production of alanine, the direct precursor to alaninol, is well-established. Alanine dehydrogenase (AlaDH) is a key enzyme that catalyzes the reversible conversion of pyruvate (B1213749) to L-alanine. researchgate.net This enzyme is central to the metabolism of many microorganisms and plays a role in both the synthesis of the peptidoglycan layer and in energy generation. researchgate.net By overexpressing AlaDH in host strains like Escherichia coli or Zymomonas mobilis, researchers have significantly enhanced L-alanine production from renewable feedstocks like glucose. nih.gov

Once alanine is produced, its conversion to alaninol can be achieved through enzymatic reduction. While direct enzymatic reduction of the carboxylic acid group of alanine is challenging, a multi-step enzymatic pathway can be employed. For instance, the transformation of isopropylamine (B41738) to L-alaninol has been demonstrated in Pseudomonas sp. strain KIE171. nih.gov This process involves a series of enzymatic steps, including the formation of γ-glutamyl-isopropylamide, stereospecific monooxygenation to γ-glutamyl-L-alaninol, and subsequent hydrolysis to liberate L-alaninol. nih.gov

Threonine aldolases have also been investigated for the synthesis of β-hydroxy-α,α-dialkyl-α-amino acids, which are structurally related to alaninol precursors. d-nb.info These enzymes can accept alanine as a donor, enabling the direct synthesis of α-quaternary α-amino acids. d-nb.info

Engineered Microbial Systems for Alaninol Biosynthesis

Metabolic engineering of microorganisms offers a promising route for the de novo biosynthesis of alaninol from simple carbon sources. By introducing and optimizing heterologous pathways, microbial cell factories can be designed to produce target molecules with high efficiency.

For example, engineered E. coli has been used to produce β-alanine, an isomer of alanine, at high titers. mdpi.comresearchgate.net These strategies involve overexpressing key enzymes in the biosynthetic pathway, such as L-aspartate decarboxylase, and knocking out competing pathways to channel metabolic flux towards the desired product. mdpi.comresearchgate.net

A similar approach can be envisioned for this compound production. A synthetic pathway could be constructed in a microbial host, such as E. coli, combining a highly active alanine production module with an enzymatic reduction step. For instance, a de novo designed pathway in E. coli utilizing a transketolase and a β-alanine:pyruvate transaminase has been shown to produce chiral amino alcohols. ucl.ac.uk By engineering the substrate specificity of the transaminase and optimizing the expression of pathway enzymes, it is feasible to develop a whole-cell biocatalyst for the direct biosynthesis of alaninol from simple sugars. The integration of biocatalytic steps offers significant advantages in terms of sustainability and can make transformations that are challenging with traditional chemistry more accessible. rsc.org

Table 3: Engineered Microbial Systems for Amino Acid and Amino Alcohol Production

OrganismTarget ProductKey Engineering StrategyTiter/YieldReference
Corynebacterium glutamicumβ-alanineOverexpression of L-aspartate 1-decarboxylase166.6 g/L mdpi.com
Escherichia coliβ-alanineBiosensor-assisted directed evolution34.8 g/L mdpi.com
Escherichia coliL-alanineMetabolic evolution and overexpression of L-ALD114 g/L nih.gov
Escherichia coliChiral amino alcoholsDe novo pathway design (transketolase/transaminase)21% yield ucl.ac.uk

Derivatization-Based Stereoselective Approaches

Derivatization-based methods provide an alternative strategy for the stereoselective synthesis of alaninol. In this approach, a racemic mixture is reacted with a chiral derivatizing agent to form a mixture of diastereomers, which can then be separated by physical methods such as crystallization or chromatography. nih.gov

One common method involves the alkylation of chiral glycine or alanine derivatives. renyi.hu For example, the stereoselective alkylation of a homochiral glycine enolate can produce α-amino acid derivatives with high enantioselectivity. renyi.hu These derivatives can then be deprotected to yield the desired α-alkylated amino acid, which can be subsequently reduced to the corresponding amino alcohol. The use of chiral auxiliaries, such as those derived from oxazolidinones, can direct the stereochemical outcome of the alkylation step. renyi.hu

Another approach utilizes chiral derivatizing reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) for the resolution of racemic amines and amino acids. nih.gov By reacting a racemic mixture with Marfey's reagent, a mixture of diastereomers is formed that can be separated and quantified using liquid chromatography-mass spectrometry (LC-MS). nih.gov While primarily an analytical technique, the principles can be applied to preparative separations.

Furthermore, photoredox catalysis has been employed for the stereoselective C-radical addition to chiral glyoxylate-derived N-sulfinyl imines, providing a convenient route to unnatural α-amino acids which are alaninol precursors. rsc.org This method allows for the use of readily available carboxylic acids as radical precursors without prior derivatization. rsc.org

Chiral Auxiliaries and Reagents

Asymmetric synthesis using chiral auxiliaries is a powerful strategy for controlling the stereochemical outcome of a reaction. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into an achiral substrate. bccollegeasansol.ac.in This attachment induces chirality and directs subsequent reactions to occur stereoselectively, after which the auxiliary is removed to yield the desired enantiopure product. bccollegeasansol.ac.in

The fundamental principle involves three main steps:

Covalent bonding of an achiral substrate to the chiral auxiliary.

Diastereoselective reaction on the substrate-auxiliary adduct, often controlled by the steric and electronic properties of the auxiliary.

Removal of the chiral auxiliary to release the enantiomerically enriched product.

Several types of chiral auxiliaries have been successfully employed in the synthesis of amino acids and their derivatives, which are applicable to alaninol synthesis. These include oxazolidinones (Evans auxiliaries) and auxiliaries derived from natural sources like amino acids. renyi.huscribd.com For instance, L-valine can be used as a chiral auxiliary reagent. In one methodology, a bis-lactim ether was prepared from L-valine and DL-alanine methyl ester. uni-konstanz.de Subsequent metalation and alkylation of this intermediate proceeded with high diastereoselectivity (d.e. >95%), where the incoming alkyl group added preferentially to the face opposite the bulky isopropyl group of the valine auxiliary. uni-konstanz.de Acidic hydrolysis then cleaves the product, yielding the (R)-α-methyl-α-amino acid methyl ester and recovering the L-valine methyl ester auxiliary. uni-konstanz.de

Another approach utilizes chiral reagents that are not incorporated into the substrate but influence the reaction's stereochemistry. An example is the use of 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) in combination with chiral tertiary amines, such as sparteine (B1682161) or strychnine. luxembourg-bio.com This system forms an enantiodifferentiating coupling reagent in situ. When applied to the synthesis of alanine derivatives, the use of sparteine as the chiral auxiliary resulted in a preferential reaction for the L-configuration enantiomer. luxembourg-bio.com

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis This table is interactive. Click on the headers to sort the data.

Chiral Auxiliary/Reagent Substrate Type Typical Selectivity Reference
L-Valine derived bis-lactim ether Alanine methyl ester >95% d.e. uni-konstanz.de
(-)-8-Phenylmenthol Glycine derivative Excellent diastereoselectivity renyi.hu
Evans Oxazolidinone N-Acyl derivative High diastereoselectivity renyi.hu
Sparteine (with CDMT) Alanine derivative Preference for L-configuration luxembourg-bio.com
Kinetic Resolution in Alaninol Synthesis

Kinetic resolution is a widely used method for separating a racemic mixture into its constituent enantiomers. The technique relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. ut.ac.ir In an ideal kinetic resolution, one enantiomer reacts quickly to form a new product, leaving the unreacted, slower-reacting enantiomer behind. A primary limitation of this method is that the maximum theoretical yield for the desired unreacted enantiomer is 50%. rsc.org

Enzymes are highly effective catalysts for kinetic resolutions due to their exceptional stereoselectivity. Biocatalytic approaches have been explored for the synthesis of chiral amino alcohols. For alaninol specifically, a coupled enzyme system using a ω-transaminase (ω-TA) and a threonine deaminase (TD) was investigated for the kinetic resolution of the racemate. researchgate.net However, this particular system demonstrated limited success, achieving a conversion of only 40.8% and a modest enantiomeric excess (ee) of 66% for the product. researchgate.net

More advanced biocatalytic strategies have proven more effective for related chiral amines. A two-enzyme cascade employing an amine dehydrogenase (AmDH) and an alanine dehydrogenase (AlaDH) has been successfully used for the kinetic resolution of a range of racemic amines. mdpi.com This system efficiently resolved substrates into the corresponding (S)-amines with excellent enantioselectivity, often exceeding 99% ee, by selectively oxidizing the (R)-enantiomer. mdpi.com

To overcome the 50% yield barrier of traditional kinetic resolution, dynamic kinetic resolution (DKR) can be employed. DKR combines the selective reaction of one enantiomer with the simultaneous in situ racemization of the remaining, undesired enantiomer. royalsocietypublishing.orgdoaj.org This continuous conversion of the undesired enantiomer into the reactive one allows for a theoretical yield of up to 100% of a single, enantiomerically pure product. For example, the dynamic kinetic resolution of a β-ketoester precursor using an (R)-SEGPHOS/Ru(II) catalyst has been shown to produce hydroxylated amino acid derivatives with high diastereomeric and enantiomeric excess. royalsocietypublishing.orgdoaj.org Similarly, systems combining alanine racemase with other enzymes have been constructed to convert racemic amino acid precursors into a single desired L-enantiomer with high yield and enantioselectivity. researchgate.net

Table 2: Performance of Selected Kinetic Resolution Methods This table is interactive. Click on the headers to sort the data.

Method/Enzyme System Substrate Conversion (%) Enantiomeric Excess (ee) Reference
ω-Transaminase / Threonine Deaminase Racemic Alaninol 40.8% 66% researchgate.net
Amine Dehydrogenase / Alanine Dehydrogenase Racemic Amines ~50% >99% (S)-amine mdpi.com
Dehydrogenases with Cofactor Recycling 3-Fluoropyruvate >85% 100% nih.gov
Dynamic Kinetic Resolution (DKR) with Ru-Catalyst β-Ketoester High High d.e. and e.e. royalsocietypublishing.orgdoaj.org

Comparison of Synthetic Efficiencies and Enantiomeric Purity

The choice of a synthetic method for producing enantiopure alaninol depends on a trade-off between synthetic efficiency (yield), enantiomeric purity, cost, and scalability. Both chiral auxiliary-based methods and kinetic resolution offer distinct advantages and disadvantages.

Kinetic Resolution: Standard kinetic resolution is inherently inefficient in terms of yield, with a theoretical maximum of 50% for a single enantiomer. rsc.org While biocatalytic kinetic resolutions can provide exceptionally high enantiomeric excess (>99% ee is common), the low yield is a significant drawback. mdpi.com The reported enzymatic resolution of alaninol itself showed both low conversion and moderate enantioselectivity, making that specific system impractical. researchgate.net

Dynamic Kinetic Resolution (DKR): DKR represents a significant improvement over standard resolution by overcoming the 50% yield limitation. rsc.org By combining resolution with in-situ racemization, DKR can theoretically achieve 100% conversion of a racemate into a single enantiomerically pure product. royalsocietypublishing.orgdoaj.org These methods, particularly those employing robust metal catalysts or multi-enzyme cascades, offer the best combination of high yield and excellent enantiomeric purity, making them highly attractive for industrial applications. royalsocietypublishing.org For instance, biocatalytic processes that incorporate an efficient cofactor recycling system have demonstrated the ability to produce fluorinated alanine enantiomers with yields greater than 85% and complete enantiomeric excess (100% ee). nih.gov

Table 3: Comparison of General Synthetic Strategies for Enantiopure Alaninol This table is interactive. Click on the headers to sort the data.

Synthetic Strategy Typical Yield Typical Enantiomeric Purity (ee/de) Advantages Disadvantages
Chiral Auxiliaries Moderate High (>95% de) uni-konstanz.de High selectivity; reliable and well-established. bccollegeasansol.ac.in Stoichiometric use of auxiliary; multi-step process; can be costly. sioc-journal.cn
Kinetic Resolution (Standard) Low (<50%) rsc.org High to Excellent (>99% ee possible) mdpi.com High enantioselectivity (especially with enzymes). Inherently inefficient yield; requires separation of product from unreacted starting material.
Dynamic Kinetic Resolution (DKR) High (>90%) Excellent (>99% ee possible) nih.gov Overcomes 50% yield limit; highly efficient. Can require complex catalyst systems or multi-enzyme cocktails.

Advanced Analytical Techniques for Dl Alaninol Characterization and Quantification

Chromatographic Methods for Enantiomeric Separation and Purity Determination

Chromatography is a fundamental technique for separating mixtures. For chiral compounds, specialized chromatographic methods are employed to resolve the enantiomers, allowing for the determination of enantiomeric purity. These methods rely on creating a chiral environment where the two enantiomers interact differently, leading to their separation. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a premier technique for the enantioseparation of chiral compounds due to its efficiency, sensitivity, and versatility. The direct separation of enantiomers on a large scale is most commonly achieved using HPLC with a Chiral Stationary Phase (CSP). csfarmacie.czresearchgate.net In this method, a chiral selector is immobilized onto the surface of the stationary phase support, typically silica (B1680970) particles. researchgate.net The separation occurs due to the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the CSP, which have different interaction energies. researchgate.net

A variety of CSPs are commercially available and have proven effective for the separation of amino acids and their derivatives. sigmaaldrich.com These include:

Polysaccharide-based CSPs : Derivatives of cellulose (B213188) and amylose (B160209) are widely used due to their broad applicability and high loading capacity. mdpi.comscilit.com

Macrocyclic Antibiotic CSPs : Phases like CHIROBIOTIC T are effective for separating underivatized amino acids by forming multiple hydrogen bonds and other interactions. sigmaaldrich.com

Crown Ether-based CSPs : These are particularly useful for the separation of primary amines and amino acids. mdpi.comspincotech.com For instance, CROWNPAK CR-I(+) and CR-I(-) columns can separate D- and L-amino acids without derivatization, with the elution order depending on the column used. spincotech.com

While direct analysis is possible, derivatization of the amino acid with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can improve resolution and significantly boost signal intensity in detection. waters.com

Table 1: Examples of HPLC Conditions for Alanine (B10760859) Enantiomer Separation

Chiral Stationary Phase (CSP)Mobile PhaseAnalyte FormDetectionReference
Daicel ChiralPax ZWIX(+)Gradient of acetonitrile/water with additivesAQC-derivatizedMS/MS waters.com
CROWNPAK CR-I(+)Perchloric acid solution (pH 1.5)UnderivatizedMS/MS spincotech.com
Lux™ (Cellulose-based)Supercritical CO2 and MeOH with 0.1% or 2% formic acidFMOC-derivatizedUV Detector tandfonline.comresearchgate.net

Gas chromatography (GC) is a well-established and highly efficient technique for the separation of volatile compounds. researchgate.net For the chiral analysis of non-volatile analytes like amino acids, a derivatization step is necessary to convert them into volatile derivatives. researchgate.net Common derivatization procedures involve esterification of the carboxyl group followed by acylation of the amino group, for instance, to form N(O)-pentafluoropropionyl amino acid 2-propyl esters or N(O,S)-trifluoroacetyl-O-isopropyl esters. researchgate.net

The separation of these volatile diastereomers is then performed on a capillary column coated with a chiral stationary phase. researchgate.net A widely used CSP for this purpose is Chirasil-Val, which is a dimethylpolysiloxane bonded with L-valine tert-butylamide. researchgate.netuni-muenchen.de This phase allows for the separation of a broad range of chiral compounds, including amino acids. uni-muenchen.de

Coupling GC with a mass spectrometer (GC-MS) provides a powerful tool for both identification and quantification. uni-muenchen.de The mass spectrometer can be operated in selected ion monitoring (SIM) mode, which offers high sensitivity and allows for the reliable determination of enantiomeric ratios even when one enantiomer is present in trace amounts. researchgate.netuni-muenchen.de

Table 2: GC-MS Conditions for Chiral Analysis of Alanine

DerivatizationChiral Stationary PhaseMS Detection ModeKey FindingReference
N(O)-pentafluoropropionyl 2-propyl estersChirasil-L-ValSelected Ion Monitoring (SIM)Quantification of D-amino acids in fermented cocoa beans. researchgate.net
N(O,S)-trifluoroacetyl-O-isopropyl estersChirasil-ValSelected Ion Monitoring (SIM)Determination of D/L ratio down to 0.1%. researchgate.net
N-pentafluoropropionyl (R)-(-)-2-butyl estersHP-5 (achiral column)Electron Impact (EI)Diastereomeric separation without a chiral column. acs.org

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green chemistry" alternative to HPLC for chiral separations. tandfonline.comselvita.com This technique primarily uses supercritical carbon dioxide (CO2) as the mobile phase, often with a small amount of an organic modifier like methanol. mdpi.comtandfonline.com The use of CO2 is advantageous as it is non-toxic and reduces the consumption of organic solvents. tandfonline.com

SFC offers several benefits over traditional liquid chromatography, including higher chromatographic efficiency, shorter analysis times, and faster column equilibration. mdpi.comselvita.com The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for higher flow rates without a significant loss in resolution. selvita.com Polysaccharide-based CSPs, which are widely used in HPLC, are also highly effective for chiral separations in SFC. mdpi.comtandfonline.com Research has shown that for certain analytes, SFC can provide superior resolution per unit of time compared to HPLC. For example, a study on FMOC-DL-Alanine demonstrated that SFC achieved a separation comparable to reversed-phase HPLC but in a significantly shorter run time. tandfonline.comresearchgate.net

Table 3: Comparison of SFC and RP-HPLC for FMOC-DL-Alanine Separation

TechniqueColumnMobile PhaseFlow RateKey AdvantageReference
SFCLux™ (250 mm × 4.6 mm, 3 μm)60:40 Supercritical CO2:MeOH + 2% formic acid3 mL/minShorter run time, best resolution per minute. tandfonline.comresearchgate.net
RP-HPLCLux™ (250 mm × 4.6 mm, 3 μm)Acetonitrile/Water with formic acid-Gave the best absolute resolution. tandfonline.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic method used for the separation and identification of compounds. gavinpublishers.comsavemyexams.com The technique involves a stationary phase, which is a thin layer of an adsorbent material like silica gel or alumina (B75360) coated onto a plate, and a mobile phase, which is a solvent or solvent mixture that moves up the plate via capillary action. savemyexams.comumich.edu

For the stereoselective analysis of amino acids, chiral selectors can be incorporated into either the stationary phase or the mobile phase. Separation is based on the differential interactions of the enantiomers with the stationary phase, leading to different migration distances. researchgate.net The position of the separated compound is identified by its Retardation Factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. gavinpublishers.comlibretexts.org For colorless compounds like amino acids, a visualizing agent such as ninhydrin (B49086) spray is used to make the spots visible. gavinpublishers.comsavemyexams.com TLC, when coupled with modern extraction techniques, can be a reproducible method for profiling amino acids. gavinpublishers.com

Table 4: Typical System for TLC Analysis of Amino Acids

ComponentDescriptionReference
Stationary PhaseAluminum support pre-coated with silica gel. gavinpublishers.com
Mobile PhaseA mixture of 1-butanol, acetic acid, and distilled water (e.g., in a 4:1:1 ratio). gavinpublishers.com
VisualizationSpraying with ninhydrin solution and heating. gavinpublishers.com
IdentificationComparison of Rf values with standard amino acids. gavinpublishers.comlibretexts.org

Supercritical Fluid Chromatography (SFC) for Chiral Separation

Mass Spectrometry (MS) and Spectroscopic Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is highly valued for its sensitivity, specificity, and ability to provide structural information.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile biomolecules. researchgate.net It generates gas-phase ions from liquid solutions with minimal fragmentation, making it highly compatible with liquid chromatography (LC). researchgate.net The coupling of LC with tandem mass spectrometry (LC-MS/MS) is a powerful platform for the targeted analysis and quantification of compounds in complex mixtures. nih.gov

In a typical LC-MS/MS workflow, compounds are first separated by LC and then introduced into the ESI source. nih.gov The mass spectrometer is often operated in the Multiple Reaction Monitoring (MRM) mode. nih.gov In MRM, a specific precursor ion (the parent ion of the target analyte) is selected in the first mass analyzer, fragmented in a collision cell, and then a specific fragment ion (daughter ion) is monitored in the second mass analyzer. nih.gov This process is highly specific and significantly reduces chemical noise, resulting in excellent sensitivity and quantitative accuracy. nih.govnih.gov

For amino acid analysis, derivatization with reagents like AQC can improve chromatographic retention and resolution, while also enhancing ESI efficiency, leading to lower detection limits. waters.comnih.gov

Table 5: ESI-MS/MS Parameters for Targeted Analysis of AQC-Derivatized β-Alanine

ParameterValueDescriptionReference
Parent Ion (m/z)260.1The mass-to-charge ratio of the protonated AQC-β-Alanine molecule. nih.gov
Daughter Ion (m/z)171The characteristic fragment ion derived from the AQC tag after collision-induced dissociation. nih.gov
Cone Voltage (CV)20 VVoltage applied to the sampling cone to facilitate ion transmission. nih.gov
Collision Energy (CE)12 eVEnergy applied in the collision cell to induce fragmentation of the parent ion. nih.gov

Photoelectron Spectroscopy and Circular Dichroism (CD)

Photoelectron Spectroscopy (PES) and Circular Dichroism (CD) are powerful techniques for investigating the electronic structure and chirality of molecules like alaninol.

PES provides information on the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy radiation. researchgate.net Studies on the adsorption of D-alaninol on copper surfaces (Cu(100)) using PES, including both Ultraviolet Photoelectron Spectroscopy (UPS) and X-ray Photoelectron Spectroscopy (XPS), have revealed details about the molecule-surface interaction. chemsrc.comacs.org These investigations, supported by density functional theory (DFT) calculations, show that D-alaninol can bind to the copper surface through both its amino and hydroxyl groups, forming a chiral self-assembled monolayer. acs.org Analysis of the valence band and core-level spectra (such as C 1s, N 1s, and O 1s) helps to characterize the adsorbed molecules and their orientation. researchgate.netacs.orgaip.org

Photoelectron Circular Dichroism (PECD) is particularly sensitive to the stereochemistry of chiral molecules. researchgate.netsigmaaldrich.com PECD studies on gas-phase alaninol reveal that the technique can discern effects related to different conformer populations. sigmaaldrich.com Recent research has extended these studies to the aqueous phase for the related amino acid alanine, demonstrating that PECD can distinguish between enantiomers in a biologically relevant environment and is sensitive to structural changes like protonation states. arxiv.org

Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is a fundamental technique for studying chiral molecules. nih.govnih.gov For a racemic mixture like DL-Alaninol, the CD signal is null because the opposing signals from the D- and L-enantiomers cancel each other out. researchgate.net However, CD is crucial for determining the enantiomeric purity or the enantiomeric excess in a sample. The principle has been demonstrated with the parent amino acid, alanine, where L-alanine and D-alanine produce mirror-image CD spectra. researchgate.net Any deviation from a null signal in a sample purported to be this compound would indicate an unequal mixture of the two enantiomers.

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups and elucidating the molecular structure of compounds like this compound. The method works by measuring the absorption of infrared radiation by a sample, which excites molecular vibrations at specific frequencies corresponding to the bonds present in the molecule. researchgate.net

While FTIR cannot distinguish between individual enantiomers (D- and L-alaninol) because they possess identical chemical bonds and thus identical vibrational modes, it is highly effective at differentiating a racemic crystalline form from an enantiopure crystalline form. thermofisher.com The different crystal lattice packing and intermolecular interactions (like hydrogen bonding) in a racemic crystal (DL-form) versus an enantiopure crystal (L- or D-form) result in distinct and clearly identifiable differences in their FTIR spectra. thermofisher.com This principle is widely applied in the pharmaceutical industry to verify the stereochemical nature of the final product. thermofisher.com For this compound, FTIR can confirm the presence of key functional groups such as the O-H stretch from the alcohol, the N-H stretch from the amine, and various C-H and C-C bond vibrations. researchgate.net Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a variant of FTIR that is particularly useful for powdered samples and for studying surface interactions. azom.com

Table 1: Typical FTIR Spectral Regions for Alaninol Functional Groups This table is illustrative, based on characteristic regions for primary amines and alcohols.

Functional GroupVibration TypeCharacteristic Wavenumber (cm⁻¹)
Alcohol (O-H)Stretching3200 - 3600 (Broad)
Amine (N-H)Stretching3300 - 3500 (Medium)
Alkane (C-H)Stretching2850 - 3000
Amine (N-H)Bending1550 - 1650
Alcohol (C-O)Stretching1000 - 1260

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Purity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization and purity assessment of this compound. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous confirmation of the molecule's carbon skeleton and the position of its functional groups. ontosight.aiacs.org

Proton NMR studies on related compounds like poly-DL-alanine have demonstrated the technique's sensitivity to polymer configuration. acs.org For this compound, ¹H NMR would show characteristic signals for the methyl (CH₃), methine (CH), methylene (B1212753) (CH₂), and the exchangeable amine (NH₂) and hydroxyl (OH) protons. The chemical shifts, signal splitting patterns (multiplicity), and integration values are used to confirm the structure. Similarly, ¹³C NMR provides distinct signals for each of the three unique carbon atoms in the alaninol molecule. arxiv.org

NMR is also used to assess sample purity by detecting signals from solvents or other contaminants. While standard NMR does not differentiate between enantiomers, chiral derivatizing agents or chiral solvating agents can be added to the NMR sample. These agents interact differently with the D- and L-enantiomers, inducing separate, distinguishable signals for each in the resulting spectrum, thereby allowing for the determination of enantiomeric purity. Furthermore, deuterium (B1214612) (²H) NMR has been used to study the dynamics of isotopically labeled amino acids. nih.gov

Derivatization Strategies for Enhanced Analytical Resolution and Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, such as enhanced detectability or better chromatographic separation. springernature.commyfoodresearch.com For a small, polar molecule like this compound, which lacks a strong chromophore, derivatization is often essential for sensitive detection by UV or fluorescence detectors in liquid chromatography. myfoodresearch.comspringernature.com

Pre-column and Post-column Derivatization for Chromatographic Analysis

Chromatographic analysis of amino alcohols like alaninol often employs either pre-column or post-column derivatization to enhance analytical performance. myfoodresearch.comacademicjournals.org

Pre-column derivatization involves reacting the analyte to form a derivative before it is injected into the high-performance liquid chromatography (HPLC) system. fujifilm.commdpi.com This approach is widely used and offers high sensitivity. springernature.comspringernature.com A significant advantage is that the resulting derivatives are often less polar, making them suitable for separation on highly efficient reversed-phase (RP-HPLC) columns. researchgate.net A classic chiral derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA), which reacts with the primary amine of this compound. researchgate.netnih.gov This reaction creates a pair of diastereomers that can be separated on a standard achiral HPLC column and detected by their strong UV absorbance at around 340 nm. researchgate.netuzh.ch Other reagents like 9-fluorenylmethyl-chloroformate (FMOC) are also used to create fluorescent derivatives for highly sensitive analysis. researchgate.net

Post-column derivatization occurs after the components of a sample have been separated on the chromatography column but before they reach the detector. fujifilm.comresearchgate.net This method's main advantages are its excellent reproducibility and that the results are not affected by the sample matrix, as interfering compounds are separated before the reaction. fujifilm.com Ion-exchange chromatography is often paired with post-column derivatization. researchgate.net A common reagent used for amino-containing compounds is ninhydrin, which forms a colored product that can be detected with a UV-Vis spectrophotometer. thermofisher.com While robust, post-column systems can be more complex and may introduce band broadening due to the additional tubing and reaction coils. researchgate.net

Table 2: Comparison of Derivatization Strategies for Chromatographic Analysis

FeaturePre-column DerivatizationPost-column Derivatization
Reaction Timing Before injection onto the columnAfter separation, before detection
Typical Chromatography Reversed-Phase HPLC springernature.comIon-Exchange Chromatography fujifilm.comresearchgate.net
Advantages High sensitivity, use of efficient RP columns, wide choice of reagents. springernature.comfujifilm.comHigh reproducibility, not affected by sample matrix, automated. fujifilm.com
Disadvantages Potential for multiple derivative products, reagent peaks may interfere.Increased system complexity and dead volume, potential for band broadening. researchgate.net
Example Reagent Marfey's Reagent (FDAA), FMOC researchgate.netresearchgate.netNinhydrin, o-Phthalaldehyde (OPA) mdpi.comthermofisher.com

Isotopically Labeled Derivatives for Advanced Analytical Studies (e.g., 13C3-Alanine)

The use of stable isotope-labeled compounds as internal standards is a gold standard in quantitative analysis, particularly in mass spectrometry (MS). isotope.comnih.gov For this compound analysis, an isotopically labeled version (e.g., containing ²H, ¹³C, or ¹⁵N) would be the ideal internal standard.

Isotopically labeled analogues, such as ¹³C₃-Alanine, are used in metabolic studies and for precise quantification. nih.govaacrjournals.org In isotope-coded derivatization, two versions of a derivatizing reagent, a "light" (containing common isotopes) and a "heavy" (containing stable heavy isotopes), are used to label different samples. nih.gov When the samples are mixed and analyzed by MS, the relative quantities of the analyte in each sample can be determined with high accuracy by comparing the intensities of the light and heavy derivative peaks. nih.gov

For example, studies have successfully used light and heavy isotopic labeling reagents to determine the D/L ratios of alanine in food products. nih.gov Similarly, ¹³C- and ¹⁵N-labeled amino acids are commercially available and used as standards for quantifying amino acids in complex biological matrices like plasma without derivatization, using techniques like LC-MS/MS. nih.govrestek.com These labeled standards co-elute with the unlabeled analyte but are distinguished by their higher mass in the mass spectrometer, allowing for accurate correction of matrix effects and variations in instrument response. nih.gov

Computational Approaches in Analytical Characterization

Computational chemistry provides powerful tools that complement experimental analytical techniques by offering molecular-level insights into the structure, properties, and behavior of compounds like this compound.

First-principles modeling and density functional theory (DFT) calculations are used to interpret experimental data from techniques like photoelectron spectroscopy. acs.orgaip.org For instance, DFT calculations have been employed to determine the most stable adsorption geometries of D-alaninol on a Cu(100) surface and to simulate the corresponding electronic core energy levels, which can then be compared directly with experimental XPS data. aip.org

A prominent computational technique is "computational alanine scanning," which is used to probe the energetic importance of specific amino acid residues at protein-protein interfaces. nih.govresearchgate.net This method computationally mutates a residue to alanine and calculates the resulting change in binding free energy (ΔΔG). rsc.orgplos.orgacs.org While typically applied to large proteins, the fundamental principles of calculating energy changes upon structural modification are broadly applicable in molecular modeling. These computational methods, often based on molecular mechanics (MM) combined with continuum solvation models like Poisson-Boltzmann/Surface Area (MM/PBSA), can help to understand and predict molecular interactions that are key to chromatographic separations and chiral recognition mechanisms. researchgate.netacs.org

Computational Simulations of Spectroscopic Data

Computational simulations have become an indispensable tool for interpreting and predicting the spectroscopic properties of molecules, including this compound. By employing quantum chemical calculations, primarily Density Functional Theory (DFT), it is possible to model the vibrational and electronic spectra of the D- and L-enantiomers. These simulations provide a theoretical foundation for understanding experimental spectra and can highlight subtle differences between enantiomers that may be exploited for analytical purposes.

Research has demonstrated the utility of DFT in simulating the spectra of alanine and its isomers. For instance, studies on DL-alanine have used DFT to calculate Raman spectra, which show very small differences in peak positions and minor variations in intensities between the D-, L-, and DL-forms. doi.orgresearchgate.net While the individual enantiomers (D- and L-Alanine) have identical spectra, the racemic compound (DL-Alanine) can exhibit spectral differences in the solid state due to different crystal packing. One study recorded the Raman spectra for D-, L-, and DL-alanine in the 250–2000 cm⁻¹ range, identifying key scattering peaks and their corresponding functional group vibrations. doi.org

A specific investigation into the adsorption of D-alaninol on a Cu(100) surface utilized DFT calculations to analyze the electronic structure and compare it with experimental photoelectron spectra. acs.orgnih.gov The study calculated the projected density of states (pDOS) and simulated the interaction between the molecule and the copper surface, finding that the most stable configuration involves both the amino and hydroxyl groups interacting with copper atoms. acs.org Such simulations are crucial for understanding the behavior of alaninol in contexts like surface chemistry and catalysis, and for interpreting complex experimental data from surface-sensitive techniques.

The table below presents a comparison of experimentally observed Raman scattering peaks for DL-Alanine with the vibrational modes, which serves as a pertinent model for understanding the type of data generated for this compound.

Experimental Raman Peak (cm⁻¹) for DL-Alanine doi.orgVibrational Mode Assignment doi.org
333Torsion/Lattice Modes
409Torsion/Lattice Modes
545COO⁻ rocking
775COO⁻ scissoring
852C-C-N stretching
910C-C stretching
1117CH₃ rocking
1308CH bending
1360CH₃ symmetric bending
1465CH₃ asymmetric bending
1585NH₃⁺ symmetric bending
1625NH₃⁺ asymmetric bending

This table presents selected Raman peaks for DL-Alanine as a representative example. The vibrational assignments provide insight into the molecular motions corresponding to each observed frequency.

Molecular Modeling for Conformational Analysis Relevant to Analytical Resolution

The analytical resolution of enantiomers is fundamentally dependent on exploiting the three-dimensional structural differences between them. Molecular modeling, especially conformational analysis, is a powerful technique to explore the potential shapes (conformers) a molecule can adopt and their relative energies. nih.gov For chiral molecules like D- and L-alaninol, understanding the conformational landscape is key to designing effective separation methods, such as chromatography or ion mobility spectrometry. sigmaaldrich.comacs.org

Conformational analysis of alanine analogues has been performed using various computational methods, including ab initio molecular dynamics and DFT. aps.org These studies map the potential energy surface of the molecule by rotating its flexible dihedral angles, identifying the most stable, low-energy conformers. nih.govresearchgate.net For example, a conformational analysis of an alanine dipeptide analog using an ab initio molecular dynamics simulation found that the transformation between two major conformations (C5 and C7eq) occurs on a picosecond timescale. aps.org

The relevance of this conformational information to analytical resolution is direct. In chiral chromatography, a chiral stationary phase (CSP) interacts differently with the enantiomers of the analyte. sigmaaldrich.com These differential interactions are based on the three-dimensional fit between the analyte's conformers and the chiral selector. Molecular modeling can help predict which conformers are most likely to be present and how they might interact with a given CSP, thereby guiding the selection or design of the chromatographic system.

Similarly, in techniques like trapped ion mobility spectrometry (TIMS), enantiomers can be separated after derivatization with a chiral tag. acs.orgnih.gov The resulting diastereomers will have different shapes and, consequently, different collision cross-sections (CCS) in the gas phase, which allows for their separation. nih.gov Molecular modeling can predict the structures and CCS of these diastereomers, helping to optimize the analytical method. A study successfully used this approach to separate 17 different amino acids after derivatization, with the separation based on the distinct conformations of the resulting diastereomers. acs.orgnih.gov

The table below summarizes key conformational states identified in computational studies of alanine derivatives, which illustrates the type of data generated in a conformational analysis relevant to this compound.

Conformer TypeTypical Dihedral Angles (φ, ψ)Key Stabilizing FeatureRelevance to Separation
C5(≈ -150°, ≈ +150°)Intramolecular H-bond (5-membered ring)A compact structure that will present a specific shape to a chiral selector.
C7eq (β-turn)(≈ -80°, ≈ +80°)Intramolecular H-bond (7-membered ring)A different folded structure, leading to distinct intermolecular interactions.
P(II) (Polyproline II)(≈ -75°, ≈ +145°)Extended, open conformationAn extended structure exposing different functional groups for interaction.
α-helical (αR)(≈ -70°, ≈ -40°)Typical of right-handed helicesA compact, helical fold that significantly differs from extended forms.

Applications of Dl Alaninol As a Chiral Building Block and Precursor

In Asymmetric Synthesis of Complex Molecules

The inherent chirality of DL-Alaninol makes it a crucial starting material in asymmetric synthesis, where the goal is to create specific stereoisomers of complex molecules. Its enantiopure forms, D-Alaninol and L-Alaninol, are particularly instrumental in transferring chirality to new, more complex structures.

This compound is frequently employed as a chiral auxiliary or template to guide the stereochemical outcome of a reaction. This approach is fundamental in producing enantiomerically pure or enriched intermediates that are subsequently elaborated into more complex target molecules. acs.org The compound's structure is foundational for creating various chiral synthons. For instance, it is a precursor for synthesizing enantiopure aziridines, which are versatile intermediates that can undergo regioselective and stereospecific ring-opening reactions to yield a variety of substituted chiral compounds. mdpi.com

The transformation of this compound into N-protected derivatives is a common strategy. For example, Fmoc-protected alaninol has been synthesized and analyzed using chiral HPLC to confirm that no racemization occurs during the protection process, highlighting its robustness as a chiral building block. researchgate.net Furthermore, it has been used to prepare enantiopure and racemic samples of 2-methyl-N-tosylaziridine. sigmaaldrich.com These N-sulfonylaziridines can act as monomers in living ring-opening polymerizations to produce high molecular weight linear polyamines. sigmaaldrich.com

The utility of this compound extends to its use in organocatalysis, where it can be a component in the synthesis of more complex catalysts or can be the target of catalytic asymmetric reactions. mdpi.com Its derivatives serve as scaffolds upon which further complexity is built, often with high stereocontrol. acs.org

Noncanonical amino acids (ncAAs), which are not among the 20 standard proteinogenic amino acids, are crucial tools in chemical biology and drug discovery for their ability to confer unique properties, such as resistance to proteolytic degradation. mdpi.com this compound serves as a precursor for certain types of these modified amino acids.

While many ncAAs are produced through complex biosynthetic pathways or chemical syntheses, simple chiral molecules like this compound provide a straightforward starting point for specific classes. mdpi.comrsc.org For example, the structure of this compound is the foundation for β-amino acids and other amino acid derivatives with altered backbones. wikipedia.org The synthesis of β-(2-Thiazolyl)-DL-alanine, a noncanonical amino acid derivative, demonstrates the role of alanine-related structures in creating novel amino acid variants for research in medicinal chemistry. netascientific.com The synthesis often involves modifying the hydroxyl or amino group of alaninol to build the desired side chains and functionalities that characterize noncanonical amino acids.

This compound is itself a β-amino alcohol, and it is a key starting material for the synthesis of a diverse array of other, more complex β-amino alcohols. oup.com These compounds are of significant interest in medicinal chemistry due to their presence in the structures of many biologically active molecules, including γ-secretase inhibitors. google.com

This compound has been directly used in the synthesis of diastereomers of other DL-β-amino alcohols. sigmaaldrich.comthermofisher.com The synthesis of N-protected-β-amino alcohols can be achieved by reducing N-protected α-amino acids, a process for which DL-alanine (the precursor to this compound) is a common starting material. researchgate.net Research has demonstrated the synthesis of Fmoc-β-amino alcohols from D-, L-, and DL-alanine, which are then used in further synthetic steps. researchgate.net A key application lies in the synthesis of chirally pure (S)-enantiomers of β-amino alcohols, which are important intermediates for pharmaceuticals. For example, a process for synthesizing (S)-N-(5-chlorothiophene-2-sulfonyl)-β,β-diethylalaninol, a γ-secretase inhibitor, utilizes a β-amino alcohol intermediate derived from an alaninol scaffold. google.com

Starting MaterialProduct ClassSignificance/ApplicationReference
This compoundDiastereomers of DL-β-amino alcoholsBuilding blocks for diverse chemical libraries. sigmaaldrich.comthermofisher.com
N-protected Alanine (B10760859)N-protected-β-amino alcoholsKey intermediates in peptide and pharmaceutical synthesis, ensuring stereochemical integrity. researchgate.net
Alaninol-derived aldehyde(S)-N-(5-chlorothiophene-2-sulfonyl)-β,β-diethylalaninolA potent γ-secretase inhibitor for potential Alzheimer's disease treatment. google.com

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic systems, which are core structures in many pharmaceuticals.

Oxazolidinones: This class of compounds includes important antibiotics. L-alanine, the precursor to L-alaninol, has been used to synthesize diastereomeric N,N-dibenzylamino oxazolidinones. researchgate.net These intermediates have shown significant antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA). The chiral center derived from alanine is a key structural feature that influences the biological activity. researchgate.net The synthesis allows for variations in the stereochemistry at the oxazolidinone chiral center (S or R), which can be crucial for therapeutic efficacy. researchgate.net Linezolid, the first clinically approved oxazolidinone antibiotic, acts by binding to the bacterial ribosome, and its effectiveness can be influenced by interactions involving alanine residues in the nascent peptide chain. biorxiv.orgnih.gov Synthetic analogues derived from alaninol precursors are developed to overcome resistance and improve activity. niper.gov.in

Morpholines: this compound is also listed as a building block in the context of synthesizing substituted morpholines. ambeed.com The alaninol backbone can be incorporated into the morpholine (B109124) ring structure, introducing a chiral center that can influence the pharmacological properties of the final compound.

Heterocycle ClassPrecursorExample Application/SignificanceReference
OxazolidinonesL-alanine / L-alaninolCore of antibiotics like Linezolid; used to synthesize analogues active against MRSA. researchgate.netniper.gov.in
MorpholinesThis compoundUsed as a chiral scaffold for creating substituted morpholine derivatives. ambeed.com
2-methyl-N-tosylaziridineThis compoundMonomer for living ring-opening polymerization to create linear polyamines. sigmaaldrich.com

Role in the Synthesis of Beta-Amino Alcohols and Related Compounds

In Medicinal Chemistry and Pharmaceutical Research

The direct incorporation of the this compound moiety into larger molecules is a common strategy in drug design and discovery to impart specific physicochemical properties and to create chiral centers essential for biological recognition.

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. joinbandbio.com Its structure can be found embedded in drugs targeting a range of conditions.

One notable example is the synthesis of (±)-3-(5-dimethylcarbamoyl-pent-1-enyl)-N-(2-hydroxy-1-methyl-ethyl)benzamide (VSN16). sigmaaldrich.com This compound, which incorporates the alaninol structure, is a novel cannabinoid-like compound investigated for its vascular pharmacology, specifically its ability to cause vasorelaxation.

Furthermore, alaninol derivatives are crucial for developing enzyme inhibitors. As mentioned previously, (S)-N-(5-chlorothiophene-2-sulfonyl)-β,β-diethylalaninol is a Notch-1-sparing γ-secretase inhibitor that has been shown to reduce the production of β-amyloid, a key pathological hallmark of Alzheimer's disease. google.com The synthesis of naproxen-amino acid derivatives, designed as anti-inflammatory and analgesic agents, also highlights the strategy of combining known drugs with amino acid-derived structures like alaninol to create new chemical entities with potentially improved properties. nih.gov

Compound NamePharmacological ClassTherapeutic PotentialReference
(±)-3-(5-dimethylcarbamoyl-pent-1-enyl)-N-(2-hydroxy-1-methyl-ethyl)benzamide (VSN16)Cannabinoid-like compoundVasorelaxant sigmaaldrich.com
(S)-N-(5-chlorothiophene-2-sulfonyl)-β,β-diethylalaninolγ-secretase inhibitorAlzheimer's disease google.com
N,N-dibenzylamino oxazolidinonesAntibacterialMRSA infections researchgate.net

Development of Novel Therapeutic Agents and Scaffolds

This compound serves as a versatile chiral starting material for the synthesis of more complex molecules with potential therapeutic applications. Its simple, chiral 2-aminopropan-1-ol structure is a valuable scaffold that can be elaborated into a variety of biologically active compounds. Researchers have utilized this compound and its parent compound, DL-alanine, in the creation of novel agents targeting a range of conditions from bacterial infections to neurological disorders.

For instance, this compound has been employed as a key synthetic intermediate. It has been used in the synthesis of (±)-3-(5-dimethylcarbamoyl-pent-1-enyl)-N-(2-hydroxy-1-methyl-ethyl)benzamide, a compound investigated for its vascular pharmacology. sigmaaldrich.comsigmaaldrich.com Similarly, derivatives of Boc-DL-alanine have been used to create novel alaninamide compounds that were subsequently screened for antiseizure and antinociceptive potential. nih.gov In one study, a series of 4-arylpiperazine derivatives of DL-alaninamide were synthesized and evaluated, with some compounds showing significant protection in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov

The development of inhibitors for the bacterial enzyme D-alanyl-D-alanine ligase (Ddl) represents another key area. nih.gov This enzyme is crucial for the biosynthesis of the bacterial cell wall peptidoglycan, making it an attractive target for new antibacterial agents. nih.gov While many inhibitors are direct analogues of D-alanine, the broader strategy highlights the importance of the alanine scaffold in designing molecules to disrupt essential bacterial pathways. nih.gov

Table 1: Examples of Therapeutic Scaffolds Derived from DL-Alanine/DL-Alaninol

Precursor Synthesized Compound/Scaffold Therapeutic Area of Interest
This compound (±)-3-(5-dimethylcarbamoyl-pent-1-enyl)-N-(2-hydroxy-1-methyl-ethyl)benzamide Vascular Pharmacology sigmaaldrich.comsigmaaldrich.com
Boc-DL-alanine Novel Alaninamide Derivatives (e.g., 4-arylpiperazine derivatives) Antiseizure, Antinociceptive nih.gov
DL-Alanine Prodrugs for Antibacterial Agents Antibacterial Therapy formulationbio.com
D-Alanine D-alanyl-D-alanine dipeptide analogues Antibacterial (D-alanyl-D-alanine ligase inhibitors) nih.gov

Role in Prodrug Strategies and Drug Delivery Systems

The chemical properties of DL-alanine and its derivatives are leveraged in prodrug design and advanced drug delivery systems to enhance the therapeutic profile of active pharmaceutical ingredients. Amino acids are utilized in prodrug strategies to improve bioavailability, reduce toxicity, and enable targeted drug delivery. formulationbio.com Specifically, DL-Alanine has been identified as a useful moiety in the development of prodrugs for antibacterial agents. formulationbio.com

In the realm of drug delivery, polymers and gels derived from alanine stereoisomers have been developed for controlled release applications. Biodegradable poly(ester amide)s, synthesized from sebacic acid, dodecanediol, and varying ratios of L- and D-alanine, have been formulated into microspheres. tandfonline.com These microspheres are capable of carrying drugs and facilitating their sustained release, which is primarily controlled by diffusion. tandfonline.com

Furthermore, L-alanine derivatives have been shown to act as organogelators, self-assembling in pharmaceutical oils to form in situ-forming implants. researchgate.netresearchgate.net These organogels can be injected subcutaneously and are designed for the long-term, sustained delivery of hydrophilic drugs and therapeutic peptides, such as leuprolide. researchgate.netresearchgate.net The system relies on the self-assembly of low-molecular-weight amphiphilic amino acid derivatives in a hydrophobic vehicle, demonstrating good biocompatibility and gradual release as the gel matrix degrades. researchgate.netresearchgate.net The use of both D- and L-isomers in these systems can modulate the properties of the resulting materials. Another bio-inspired application involves Peptide Nucleic Acids (PNAs), which are synthetic analogs of DNA. nih.gov These molecules, which can be derived from amino acid building blocks, require sophisticated delivery systems, such as polymer nanoparticles and liposome (B1194612) formulations, to reach their intracellular targets. nih.govbibliotekanauki.pl

In Catalysis and Materials Science

Use as Chiral Ligands in Asymmetric Catalysis

This compound is a fundamental chiral building block for the synthesis of more complex chiral ligands used in asymmetric catalysis. wikipedia.org The development of effective chiral ligands is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds, which is particularly critical in the pharmaceutical industry. researchgate.net

Alanine-derived amides, for example, serve as precursors for the synthesis of widely used chiral ligands like BOX (bis(oxazoline)) and pyBOX (pyridine-bis(oxazoline)). nih.gov These ligands are instrumental in a variety of metal-catalyzed asymmetric reactions. Research has demonstrated methods for the palladium-catalyzed arylation of alanine derivatives to create novel β-Ar-β-Ar'-α-amino acids, which can then be converted into these valuable ligand classes. nih.gov

The effectiveness of a chiral ligand often depends on its steric and electronic properties, which can be fine-tuned by modifying the ligand's structure. nih.gov Chiral Ni(II) complexes incorporating Schiff bases derived from amino acids, including alanine, have been used for the asymmetric synthesis of other tailor-made amino acids. nih.gov In these systems, the metal complex acts as a template, and the inherent chirality of the ligand, derived from an amino acid, directs the stereochemical outcome of the reaction. nih.govrsc.org

Modification of Catalytic Surfaces for Enantioselective Processes

This compound and its parent amino acid are used to impart chirality to the surfaces of heterogeneous catalysts, thereby creating an environment for enantioselective reactions. The adsorption of a chiral molecule onto an achiral metal surface can render that surface chiral, allowing it to differentiate between enantiomers of a reactant. cmu.edu

This compound hydrochloride is specifically noted for its use as a chiral modifier on copper (Cu) surfaces. The study of how alanine enantiomers adsorb and self-organize on metal surfaces like copper and nickel is crucial for understanding the mechanism of enantioselective catalysis. cmu.eduresearchgate.netreading.ac.uk For example, studies on Cu{3,1,17} surfaces, which are naturally chiral, have explored the adsorption energetics of D- and L-alanine to understand enantioselective separation and catalysis. cmu.edu Research on Ni{111} surfaces has shown that L-alanine adsorbs in both anionic and zwitterionic forms, with the orientation of the molecule on the surface influencing the catalytic process. reading.ac.uk

Beyond metal surfaces, mesoporous materials like MCM-41 have been functionalized with DL-alanine. researchgate.net This creates a solid-phase catalyst with basic sites that can effectively promote reactions such as Knoevenagel condensation under solvent-free conditions. researchgate.net The catalyst demonstrates high yields and can be recovered and reused multiple times without significant loss of activity, showcasing a practical application of modifying a catalyst support with a chiral amino acid derivative. researchgate.net

Bio-inspired Materials Synthesis

This compound and its precursor, DL-alanine, are utilized in the synthesis of advanced bio-inspired materials that mimic the structure and function of natural biomolecules. A prominent example is the creation of Peptide Nucleic Acids (PNAs), which are synthetic mimics of DNA and RNA. nih.govbibliotekanauki.pl In PNAs, the sugar-phosphate backbone is replaced by a polyamide chain, which can be constructed from amino acid-derived monomers. nih.gov Some PNA synthesis has involved pyrimidine (B1678525) derivatives of DL-alanine. bibliotekanauki.plscispace.com These bio-inspired molecules can bind to natural nucleic acids with high specificity and affinity, making them valuable tools for diagnostics and therapeutic development. bibliotekanauki.plgoogle.com

The principles of self-assembly, fundamental to biology, are also harnessed using alanine derivatives. Research has shown that co-assembly of racemic N-terminally capped alanine (Ac-DL-Ala) with a nonchiral bipyridine derivative can modulate the supramolecular packing in the solid state. nih.gov This control over crystal structure leads to materials with significantly enhanced electromechanical properties, demonstrating how simple bio-inspired building blocks can be used to fabricate high-performance functional materials. nih.gov The crystallization of DL-alanine itself can lead to unique mesocrystals with hollow, needle-like morphologies, a process driven by the self-assembly of nanocrystals. researchgate.net

Crystal Engineering and Nonlinear Optical Materials

DL-Alanine is a subject of significant interest in the field of crystal engineering and the development of materials with nonlinear optical (NLO) properties. researchgate.net Amino acids are an attractive class of NLO materials because their chiral, zwitterionic nature often leads to the formation of non-centrosymmetric crystal structures, a prerequisite for second-harmonic generation (SHG). researchgate.netsphinxsai.com These organic crystals can exhibit high NLO efficiencies and wide transparency ranges in the visible and UV spectral regions. researchgate.nettandfonline.com

Researchers have grown and characterized numerous NLO crystals incorporating DL-alanine. For example, co-crystals of DL-alanine with maleic acid (DL-alanine maleate) and malic acid (L-alanine DL-malic acid) have been synthesized. researchgate.nettandfonline.com These materials crystallize in non-centrosymmetric space groups and exhibit notable SHG efficiency. researchgate.nettandfonline.com DL-alanine potassium dichromate is another semi-organic crystal grown and studied for its NLO properties. ui.ac.id

Crystal engineering focuses on controlling the growth, morphology, and properties of molecular solids. nih.gov The morphology of DL-alanine crystals can be precisely controlled by factors such as the solvent composition (e.g., water-alcohol mixtures) and the degree of supersaturation. researchgate.netacs.org The use of additives can also modify crystal habits. nih.gov This ability to engineer the crystalline phase is crucial for optimizing the physical properties required for applications in optical devices. researchgate.netnih.gov

Table 2: Examples of DL-Alanine Based Nonlinear Optical (NLO) Crystals

Crystal Name Crystal System Key Property/Finding
DL-Alanine Maleate (DLAM) Orthorhombic (Non-centrosymmetric) Large transmission window (250–1200 nm); NLO property confirmed. tandfonline.com
L-Alanine DL-Malic Acid (LADLMA) Orthorhombic Exhibits third-order nonlinear refractive index and NLO conversion efficiency. researchgate.netmendeley.com
DL-Alanine Potassium Dichromate (DAPC) Non-centrosymmetric group Grown from aqueous solution; analyzed for frequency doubling performance. ui.ac.id
DL-Alanine Orthorhombic (Non-centrosymmetric) Forms hollow, needle-like mesocrystals from water/alcohol solutions. researchgate.net

Stereochemical Transformations and Racemization Studies Involving Dl Alaninol

Racemization Processes of Optically Active Alanine (B10760859) and Alaninol Salts

Racemization, the process of converting an enantiomerically pure or enriched compound into a mixture of equal parts of both enantiomers (a racemate), is a key step in many chemical syntheses. For optically active amino acids like alanine and their derivatives such as alaninol, efficient racemization methods are crucial for recycling unwanted enantiomers in resolution processes. google.mv

Several methods have been developed for the racemization of optically active α-amino acids and their salts. Heating an aqueous solution of an optically active alpha-amino acid to a high temperature is one approach to induce racemization. google.mv For instance, heating L-alanine in water to 200°C for two hours resulted in 94% racemization when an equimolecular amount of sodium hydroxide (B78521) was present. google.mv The rate of racemization for optically active alanine was found to be highest in an aqueous system without added acid or base. google.mv

Another effective method involves heating the optically active α-amino acid in a lower aliphatic acid. google.comgoogle.com The racemization can be further facilitated by the presence of an aldehyde, such as salicylaldehyde (B1680747). google.comgoogle.com For example, when L-alanine was dissolved in glacial acetic acid with salicylaldehyde and heated to 100°C for one hour, significant racemization was observed. google.comgoogle.com The degree of racemization is dependent on the molar ratio of the aldehyde to the amino acid and the reaction temperature. google.comgoogle.com

The racemization process is not limited to free amino acids; their salts can also be effectively racemized using similar methods. google.mvgoogle.comgoogle.com This includes salts with metals, bases, or strong acids like hydrohalides. google.mv The racemization of L-amino acid salts in propionic acid at 100°C for three hours is significantly enhanced by the addition of salicylaldehyde. google.comgoogle.com

The general conditions and outcomes for the racemization of L-alanine under various conditions are summarized in the table below.

Optically Active CompoundSolventAdditiveTemperature (°C)Time (h)Degree of Racemization (%)
L-AlanineWaterNaOH (1 eq.)200294
L-AlanineGlacial Acetic AcidSalicylaldehyde (variable molar ratio)1001Varies with ratio
L-Alanine SaltsPropionic AcidSalicylaldehyde (0.2 mole/mole of salt)1003Significant

This table summarizes data on the racemization of L-alanine and its salts under different experimental conditions. google.mvgoogle.comgoogle.com

Crystallization-Induced Asymmetric Transformation (CIAT) for Enantiomeric Enrichment

Crystallization-induced asymmetric transformation (CIAT) is a powerful technique for obtaining a single, desired enantiomer from a racemic mixture in yields greater than the theoretical maximum of 50% for classical resolution. ut.ac.irnih.gov This process relies on the in-situ racemization or epimerization of the undesired stereoisomer in solution, while the desired stereoisomer selectively crystallizes out, thereby shifting the equilibrium of the entire system towards the formation of the desired product. nih.govresearchgate.net

For amino acids and their derivatives, CIAT can be applied to either enantiomeric or diastereomeric resolutions. nih.gov In the context of diastereomeric resolution, a racemic mixture is reacted with a chiral resolving agent to form a pair of diastereomers. ut.ac.ir Under conditions that allow for epimerization (interconversion of the diastereomers), the less soluble diastereomer crystallizes, driving the equilibrium towards its formation. nih.gov

A notable example involves the resolution of racemic phenylalanine methyl ester derivatives using (2R,3R)-tartaric acid in the presence of 5-nitrosalicylaldehyde. ut.ac.ir This process allows for the preparation of the (S)-enantiomer, a precursor to L-Dopa and L-Tyrosine, in good yield and high optical purity. ut.ac.ir The key to this transformation is the racemization of the amino acid ester in solution, which allows the undesired (R)-enantiomer to convert to the (S)-enantiomer and subsequently crystallize as the less soluble diastereomeric salt. ut.ac.ir

The efficiency of CIAT is influenced by several factors, including the choice of solvent, temperature, and the presence of a catalyst for racemization or epimerization. ut.ac.ir For instance, the resolution of 4-(3-methoxy, 4-acetoxybenzylidene)-2-methyloxazol-5(4H)-one with (2R, 3R)-tartaric acid was optimized by screening various solvents at reflux conditions. ut.ac.ir

Racemic CompoundResolving AgentCatalystOutcome
Phenylalanine methyl ester derivatives(2R,3R)-Tartaric acid5-NitrosalicylaldehydeEnantiomerically enriched (S)-enantiomer
4-(3-methoxy, 4-acetoxybenzylidene)-2-methyloxazol-5(4H)-one(2R, 3R)-Tartaric acid-Optimized conditions for resolution

This table illustrates examples of compounds that undergo crystallization-induced asymmetric transformation to achieve enantiomeric enrichment. ut.ac.ir

Epimerization and Diastereomer Interconversion

Epimerization is a stereochemical transformation where the configuration at only one of several chiral centers in a molecule is inverted. This process is fundamental to the interconversion of diastereomers. In the context of amino acid derivatives, epimerization at the α-carbon is a key step in dynamic resolution processes, including CIAT. nih.gov

The interconversion of diastereomers is often catalyzed by a base, which facilitates the removal and re-addition of the α-proton, leading to a change in stereochemistry. acs.org For example, in the synthesis of tailor-made α-amino acids using chiral Ni(II) complexes of Schiff bases, the minor diastereomer can undergo base-catalyzed α-epimerization to form the thermodynamically more stable product. acs.org

The study of tetrapeptides has shown that the rate of epimerization of a particular amino acid residue is influenced by its neighboring residues in the peptide chain. cdnsciencepub.com For instance, the leucine (B10760876) residue in glycyl-L-leucylglycylglycine racemizes at a different rate than in L-prolyl-L-leucylglycylglycine, highlighting the impact of the local chemical environment on the epimerization process. cdnsciencepub.com

Furthermore, the formation of diastereomeric salts between a racemic amino acid and a chiral resolving agent can lead to diastereomer interconversion under specific conditions. google.com This interconversion is crucial for asymmetric transformations where the goal is to convert the entire racemic mixture into a single desired enantiomer. google.com

Mechanistic Investigations of Stereochemical Control and Deracemization

The control of stereochemistry in chemical reactions is a central theme in modern organic synthesis. Understanding the mechanisms that govern stereochemical outcomes is essential for the development of efficient and selective methods for the preparation of enantiomerically pure compounds.

Deracemization is a process that converts a racemate into a single, pure enantiomer. researchgate.net This can be achieved through various strategies, including those that involve stereoselective enzymatic reactions coupled with a racemization process. researchgate.net

In the context of alanine, alanine racemases, which are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, play a crucial role in the interconversion of L- and D-alanine in bacteria. nih.govacs.org Mechanistic studies of these enzymes have provided insights into the stereochemical control of this transformation. The reaction proceeds through the formation of a substrate-PLP carbanion intermediate. nih.gov The degree to which the abstraction of the α-proton or the protonation of this carbanion is the rate-limiting step has been investigated using substrate and solvent deuterium (B1214612) isotope effects. nih.gov

Computational studies have also been employed to explore the D-L interconversion pathways of alanine. researchgate.net These theoretical investigations have revealed that the stereoinversion of alanine can proceed through achiral intermediates or transition states. researchgate.netaip.org

The development of chiral analogues of alanine racemase has been explored as a method for the deracemization of racemic amino acids. researchgate.net These "chiral converters" can stereoselectively convert one enantiomer of an amino acid to the other via imine formation. researchgate.net

Recent advancements in photobiotransformations have also opened new avenues for stereochemical control. rsc.org Mechanistic studies of these reactions have revealed the formation of electron-donor-acceptor (EDA) complexes between a substrate and a cofactor within an enzyme's active site. rsc.org Light-induced single electron transfer can then initiate a series of radical reactions, with the enzyme environment dictating the stereochemical outcome of the final product. rsc.org

Computational Chemistry and Theoretical Studies of Dl Alaninol

Quantum Mechanical Calculations and Density Functional Theory (DFT)

Quantum mechanical methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the properties of alaninol. DFT calculations provide a balance between accuracy and computational cost, making them suitable for studying molecular systems, including their electronic characteristics, thermodynamic properties, and interactions with surfaces.

The electronic structure of alaninol has been analyzed in detail through DFT calculations, primarily in the context of its interaction with metal surfaces. These studies reveal how the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are involved in chemical bonding.

In studies of D-alaninol adsorption, the electronic structure is analyzed in detail and compared with experimental photoelectron spectra. sigmaaldrich.com The calculations show that the interaction between alaninol and a copper surface involves covalent bonding through both the amino and hydroxyl functional groups. sigmaaldrich.comambeed.com Analysis of the N 1s and O 1s core level shifts, calculated using DFT total energy differences, helps to confirm the nature of the adsorbed state by accounting for electronic relaxation effects in the final ionized state. sigmaaldrich.com The interaction is largely governed by the molecule's amino-derived 2p-like molecular states mixing with the copper's 3d states. mdpi.com This interaction is crucial for the formation of self-assembled monolayers and the transfer of chirality from the molecule to the substrate. mdpi.com

The adsorption of alaninol enantiomers on metal surfaces is a significant area of research, with implications for chiral recognition, catalysis, and the development of functional materials. DFT calculations have been extensively used to study the adsorption of D-alaninol on the Cu(100) surface. sigmaaldrich.comambeed.commdpi.com

These first-principles calculations, often employing the generalized gradient approximation (GGA), are used to model a single alaninol molecule on a slab of copper atoms to simulate the surface. sigmaaldrich.com Researchers have investigated various initial adsorption configurations to determine the most energetically favorable sites. sigmaaldrich.comambeed.com

Key findings indicate that alaninol can adsorb in several stable or metastable configurations. The most stable configuration involves the molecule lying horizontally, with both the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group forming covalent bonds with "on-top" copper atoms. sigmaaldrich.commdpi.com The distance between the O and N atoms in gas-phase alaninol is approximately 2.73 Å, which closely matches the side length of the Cu(100) surface unit cell (2.56 Å), facilitating this dual interaction. sigmaaldrich.com Other configurations, where the molecule interacts via only the hydroxyl group or involves dehydrogenation of the amino group, have also been characterized to interpret experimental X-ray photoelectron spectroscopy (XPS) data at different surface coverages. ambeed.commdpi.com

The formation of an ordered, self-assembled chiral monolayer at full coverage has been observed experimentally and supported by these theoretical models. mdpi.com

Table 1: Calculated Adsorption Properties of D-Alaninol on Cu(100) from DFT Studies
Adsorption ConfigurationDescriptionKey InteractionsCalculated Adsorption Energy (eV/molecule)Reference
HT (Horizontal, Top)Most stable configuration. Molecule lies flat with both functional groups interacting with the surface.N and O atoms covalently bound to on-top Cu atoms.~1.40 - 1.47 sigmaaldrich.com
HNBOT (Dehydrogenated)A configuration where one hydrogen atom from the amino group is removed.N and O atoms bound to Cu, with the deprotonated N having a strong interaction.Considered to explain experimental data at full coverage. sigmaaldrich.comambeed.com
Vertical (OH-down)Molecule is oriented perpendicular to the surface, interacting only through the hydroxyl group.Bonding primarily through the oxygen atom of the hydroxyl group.Less stable than horizontal configurations. sigmaaldrich.commdpi.com

While extensive computational studies exist for the thermodynamic properties of the closely related amino acid DL-alanine, there is a notable lack of published research reporting the theoretically calculated enthalpy of formation specifically for DL-alaninol.

For analogous compounds like DL-alanine, high-level ab initio molecular orbital calculations, such as the G3 and G4 theories, are employed to determine gas-phase enthalpies of formation. ambeed.com These methods involve calculating the total atomization energies and combining them with the known enthalpies of formation of the constituent atoms to derive the molecule's enthalpy of formation. ambeed.com The results from these high-accuracy calculations are often compared with experimental values obtained from combustion calorimetry and Knudsen effusion mass-loss techniques to validate the theoretical models. ambeed.com Such a rigorous computational approach would be necessary to determine an accurate value for the enthalpy of formation of this compound.

Adsorption Studies on Surfaces (e.g., Cu(100))

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique allows for the exploration of conformational landscapes, dynamic behavior, and intermolecular interactions in various environments.

There are no specific molecular dynamics simulation studies focused on the conformational analysis of this compound found in the searched scientific literature.

However, the general approach for such an analysis is well-established through studies on similar molecules like alanine (B10760859). sigmaaldrich.com Conformational analysis typically begins with identifying all possible stable conformers (local minima on the potential energy surface) using quantum mechanical methods like DFT or Møller-Plesset perturbation theory (MP2). sigmaaldrich.com For each conformer, geometric parameters (bond lengths, angles, dihedrals) and relative energies are calculated. MD simulations would then be used to study the transitions between these conformers over time, revealing the dynamic flexibility of the molecule and the energy barriers for conformational changes.

Regarding the three-dimensional (3D) solid state, a definitive crystal structure of pure this compound has not been reported in the searched literature. Computational crystal structure prediction, often aided by DFT calculations of lattice energies, is the standard theoretical approach to explore possible packing arrangements and identify the most stable polymorphs. Such studies have been performed for DL-alanine, revealing how zwitterionic molecules are linked by a network of N–H···O hydrogen bonds to form layers, which then stack to build the crystal. A similar computational investigation would be required to predict the crystal structure and dominant intermolecular interactions for this compound.

Conformational Analysis and Dynamics

Computational Approaches in Reaction Mechanism Elucidation

Computational chemistry has emerged as an indispensable tool for investigating the intricate details of chemical reactions involving this compound. Theoretical studies, particularly those employing quantum mechanics, provide profound insights into reaction feasibility, energetics, and the precise steps through which transformations occur. Methods such as Density Functional Theory (DFT) are frequently utilized to model the behavior of molecules, map potential energy surfaces, and identify the transient structures that govern the course of a reaction. cuny.edu These computational approaches allow for the elucidation of mechanisms at a level of detail that is often inaccessible through experimental means alone, providing a molecular-scale understanding of reaction dynamics. cuny.eduacs.org

Transition State Analysis

Transition state analysis is a cornerstone of computational reaction mechanism studies. The transition state (TS) represents the highest energy point along a reaction coordinate, and its structure and energy (the activation barrier) dictate the reaction's kinetics. Computational methods can precisely calculate the geometry and energetic properties of these fleeting structures.

A notable example involves the study of enzyme-catalyzed reactions. In the lipase-catalyzed N-acylation of (R)-alaninol, in silico simulations have been used to model the transition state. researchgate.net Using a large model of the Candida antarctica lipase (B570770) B active site, calculations at the B3LYP/6-31G(d,p) level of theory have elucidated the geometry of the key transition state. researchgate.net In this proposed mechanism, the nitrogen atom of alaninol attacks the carbonyl carbon of the acyl-enzyme, which occurs simultaneously with a proton shuttle. researchgate.net The analysis of this transition state reveals the specific bond lengths between atoms that are forming and breaking, offering a static image of the reaction's most critical point. researchgate.net

Below is a table detailing the bond lengths in the calculated transition state for the lipase-catalyzed N-acylation of (R)-alaninol. researchgate.net

Interacting AtomsBond Being Formed/BrokenBond Length (Å)
N (alaninol) - C (acyl-enzyme)N-C bond formation1.838
O (serine) - H (alaninol)O-H bond formation1.583
N (alaninol) - H (alaninol)N-H bond breaking1.157
H (histidine) - O (serine)H-O bond breaking1.189
Data sourced from a study on the lipase-catalyzed N-acylation of amino alcohols. researchgate.net

Furthermore, DFT calculations are applied to determine the activation energy barriers for various proposed reaction pathways. For instance, in the ring-opening polymerization of N-carboxyanhydrides (NCAs) derived from the related amino acid alanine, DFT has been used to calculate the Gibbs free energy barrier of the rate-determining step, which was found to be 22.0 kcal/mol for Ala-NCA. frontiersin.org Such calculations are crucial for predicting which reaction mechanisms are kinetically favorable.

Reaction Pathway Mapping

Beyond identifying the transition state, computational chemistry allows for the mapping of the entire reaction pathway, connecting reactants, intermediates, transition states, and products. This provides a comprehensive energy profile and a step-by-step narrative of the reaction mechanism.

An example of a reaction pathway involving L-Alaninol is its biosynthesis from isopropylamine (B41738) by the bacterium Pseudomonas sp. strain KIE171. Genetic and biochemical analyses have proposed a three-step enzymatic pathway, which provides a roadmap for further computational investigation. nih.gov The transformation consumes one mole of ATP and involves two N-glutamylated intermediates. nih.gov The proposed pathway is as follows:

γ-Glutamyl-isopropylamide Synthetase (IpuC): Catalyzes the ATP-dependent formation of γ-glutamyl-isopropylamide from isopropylamine and L-glutamate. nih.gov

Monooxygenase Activity: The hydroxylation of the isopropyl group of γ-glutamyl-isopropylamide to yield γ-glutamyl-L-alaninol. This step is supported by experiments using ¹⁸O₂, which showed the incorporation of the oxygen label into the L-alaninol product. nih.gov

γ-Glutamyl-L-alaninol Hydrolase (IpuF): Catalyzes the hydrolysis of γ-glutamyl-L-alaninol to produce L-Alaninol and regenerate L-glutamate. nih.gov

This biochemically-derived pathway presents a clear case for computational modeling to determine the energetics and transition states of each enzymatic step.

Computational studies on related molecules further illustrate the power of reaction pathway mapping. For the synthesis of amino acids from alpha-keto acids, a process relevant to prebiotic chemistry, DFT calculations have been used to map the free energy profiles of proposed reaction mechanisms. mdpi.comnih.gov These studies model the structures of intermediates and transition states, calculating the relative free energies of each species along the reaction coordinate to assess the plausibility of the proposed pathway. mdpi.comnih.gov For example, in a proposed prebiotic synthesis of glycine (B1666218), the free energy profile was mapped from the initial reactants (GG-1) through multiple transition states (GG-TS-1, GG-TS-2, GG-TS-3) and intermediates to the final product (GG-Gly), which was found to be 24.5 kcal/mol lower in energy than the starting species. mdpi.com Such detailed energy landscapes are fundamental to understanding why a reaction proceeds through a specific sequence of events.

Emerging Research Areas and Future Directions

DL-Alaninol in Environmental and Agricultural Applications

The potential for amino acids and their derivatives in environmental and agricultural science is a growing field of study. While direct large-scale application of this compound is not yet common, the roles of related amino compounds suggest promising avenues for research.

Bioremediation leverages biological processes to detoxify contaminated environments. mdpi.comresearchgate.net Microorganisms play a crucial role by degrading or sequestering pollutants, including heavy metals. mdpi.com Plants, in a process known as phytoremediation, can also absorb, accumulate, and sometimes degrade contaminants. mdpi.comnih.gov

The interaction between plants and soil microbes is key to these processes. nih.gov Plants release root exudates, which include amino acids, to influence the microbial community in the rhizosphere. nih.govresearchgate.net These exudates can enhance microbial activity, leading to the breakdown of organic pollutants (phytostimulation). mdpi.com

While specific studies on this compound's role are nascent, research on analogous compounds provides a framework for its potential. For instance:

Chelation: Amino acids secreted by plant roots can bind to heavy metal ions like cadmium, forming stable complexes that reduce the metal's bioavailability and toxicity. researchgate.net Alaninol, with its amino and hydroxyl groups, could theoretically act as a chelating agent.

Microbial Nutrition: Amino acids in root exudates serve as a nutrient source for soil microorganisms, which can, in turn, produce compounds that stimulate plant growth or aid in stress resistance. nih.govresearchgate.net

Plant Uptake and Stress Response: Plants are known to absorb amino acids to meet their nitrogen requirements. researchgate.net L-alanine, for example, can promote root development, enhance nutrient absorption, and improve plant resistance to environmental stressors like drought and salinity. ahb-global.com D-amino acids are also found in plants, often as derivatives, where they play a role in stress responses. tandfonline.com The uptake and metabolic fate of this compound in plants remain a key area for future investigation.

The following table summarizes the potential roles of amino acid derivatives, like alaninol, in phytoremediation based on established mechanisms.

MechanismRole of Amino Acid DerivativesPotential Application for Alaninol
Phytostimulation Root exudates containing amino acids enhance microbial degradation of organic pollutants. mdpi.comInvestigate if this compound or its derivatives can stimulate specific microbial populations for targeted contaminant degradation.
Chelation of Heavy Metals Amino acids can bind to toxic heavy metals, reducing their mobility and uptake by plants. researchgate.netStudy the chelating efficiency of this compound for heavy metals like lead (Pb) and cadmium (Cd).
Nutrient Cycling Serve as a nitrogen source for both plants and soil microbes. nih.govresearchgate.netAssess this compound as a potential component of specialized fertilizers to improve nitrogen use efficiency. researchgate.netahb-global.com
Plant Stress Mitigation Enhance plant tolerance to abiotic stresses such as drought and high salinity. ahb-global.comEvaluate the effect of this compound application on crop resilience in challenging environments.

Integration with Advanced Automation and AI in Synthesis and Discovery

The fields of chemical synthesis and drug discovery are being transformed by the integration of artificial intelligence (AI) and automation. These technologies offer the potential to accelerate the design, synthesis, and testing of new molecules, including derivatives of this compound. iscientific.org

AI, particularly machine learning (ML), can analyze vast datasets to predict reaction outcomes, identify novel molecular structures with desired properties, and streamline the planning of complex synthetic routes. iscientific.orgacs.org This reduces the number of compounds that need to be physically synthesized and tested. Automation, through robotic systems and flow chemistry, increases the speed, reliability, and throughput of chemical reactions.

Exploration of Novel Derivatizations for Expanded Applications

This compound serves as a versatile starting material for the synthesis of new chemical entities. sigmaaldrich.com Derivatization, the process of chemically modifying a molecule, is key to expanding its applications. mdpi.com By altering the structure of alaninol, researchers can fine-tune its properties for specific purposes.

Recent research has focused on creating novel derivatives for various uses. For example, chiral derivatization is a critical technique in analytical chemistry. researchgate.net Reagents are used to react with enantiomers like D- and L-alaninol, converting them into diastereomers. researchgate.netacs.org These diastereomers have different physical properties and can be separated and quantified using standard chromatography techniques, which is crucial for studying the distinct biological roles of each enantiomer. mdpi.comresearchgate.net

The exploration of novel derivatives is driven by the search for new:

Pharmaceuticals: Modifying the alaninol backbone to create new drug candidates.

Chiral Auxiliaries and Catalysts: Designing new derivatives for use in asymmetric synthesis.

Functional Materials: Incorporating the alaninol structure into polymers or other materials to impart specific properties.

Analytical Reagents: Developing new derivatizing agents for improved detection and separation of chiral molecules. mdpi.com

Advanced Multiscale Modeling in Bio-inspired Synthesis

Nature excels at creating complex, functional materials and molecules from simple building blocks under mild conditions. mdpi.comresearchgate.net Bio-inspired synthesis seeks to mimic these natural processes. mdpi.com Advanced computational modeling, specifically multiscale modeling, is becoming an indispensable tool in this field. lbl.govberkeley.edu

Multiscale modeling bridges different levels of detail, from the quantum interactions of atoms to the macroscopic behavior of materials. berkeley.eduaip.org This allows researchers to understand and predict how molecules like alaninol might self-assemble or how they interact with biological systems. lbl.govberkeley.edu For instance, modeling can help elucidate the mechanisms of biomineralization, where amino acids and peptides direct the formation of inorganic structures. mdpi.com

By applying these computational techniques to alaninol, researchers can:

Predict the three-dimensional structures of alaninol-based polymers or self-assembled systems.

Simulate the interaction of alaninol derivatives with biological targets like enzymes or receptors.

Design and optimize bio-inspired catalysts for the synthesis of enantiopure alaninol.

High-Throughput Screening in Alaninol-Derived Compound Development

High-throughput screening (HTS) is a key technology in modern drug discovery and materials science. wikipedia.orgresearchgate.net It employs robotics, miniaturization, and sensitive detection methods to rapidly test hundreds of thousands of chemical compounds for a specific activity. wikipedia.orgpharmtech.com

In the context of this compound, HTS is crucial for evaluating libraries of its derivatives. After synthesizing a range of new molecules based on the alaninol scaffold, HTS allows researchers to quickly identify "hits"—compounds that exhibit a desired biological effect, such as inhibiting a specific enzyme. plos.org

For example, HTS has been successfully used to find inhibitors of alanine (B10760859) racemase, an essential enzyme in bacteria like Mycobacterium tuberculosis. plos.org By screening a large library of small molecules, researchers identified several novel classes of inhibitors. plos.org This same approach can be applied to libraries of alaninol derivatives to discover leads for new drugs or other functional molecules. The process significantly accelerates the discovery phase by efficiently sifting through vast chemical diversity. pharmtech.comacs.org

Challenges and Opportunities in Scaling Up Production of Enantiopure Alaninol

While this compound is a racemic mixture, most of its applications, particularly in pharmaceuticals, require a single, pure enantiomer (either D- or L-Alaninol). The separation of racemates and the production of enantiopure compounds on an industrial scale present significant challenges and opportunities. rsc.org

Challenges:

Separation: Enantiomers have identical physical properties (e.g., boiling point, solubility), making their separation difficult and costly. rsc.org Traditional methods like fractional crystallization are not always effective, as approximately 90% of chiral compounds crystallize as a stable racemic form rather than a separable conglomerate. rsc.org

Synthesis: Asymmetric synthesis, which aims to produce only one enantiomer, often requires expensive catalysts and complex reaction conditions.

Scale-Up: Processes that work well on a small laboratory scale often face unforeseen difficulties when scaled up for industrial production, impacting yield and purity. researchgate.net

Opportunities:

Biocatalysis: Using enzymes, such as transaminases, offers a green and highly selective method for producing enantiopure amines and amino alcohols. mdpi.com Researchers have engineered enzymes for the asymmetric synthesis of chiral amines with high yields and enantiomeric purity. mdpi.com A pathway for converting isopropylamine (B41738) to L-alaninol in Pseudomonas species has been identified, opening a potential biotechnological route for production. nih.gov

Deracemization: This strategy uses a combination of enzymes to convert a racemic mixture completely into a single desired enantiomer, offering a theoretical 100% yield. mdpi.com

Advanced Crystallization: New techniques and a deeper understanding of the solid-state properties of racemates are creating new opportunities for separation by crystallization. rsc.org

Continuous Manufacturing: Shifting from batch processing to continuous flow manufacturing can improve efficiency, consistency, and cost-effectiveness for producing enantiopure compounds. researchgate.net

The development of efficient and economical methods for large-scale production of enantiopure D- and L-Alaninol is critical for unlocking their full potential as building blocks in the pharmaceutical and chemical industries. nih.gov

Q & A

Q. What are the optimal methods for synthesizing DL-Alaninol with high purity, and how can researchers validate its structural integrity?

Methodological Answer:

  • Synthesis Optimization : this compound is typically synthesized via reduction of DL-alanine derivatives or enzymatic resolution of racemic mixtures. Key parameters include temperature control (e.g., maintaining 174–176°C during distillation) and solvent selection (polar aprotic solvents for improved yield) .
  • Purity Validation : Use techniques like HPLC (with UV detection at 210 nm) or GC-MS to confirm purity >98%. Cross-validate with melting point (mp: 210°C) and refractive index (n20/D: 1.4495–1.450) measurements .
  • Structural Confirmation : Employ FT-IR for functional group analysis (amine: ~3350 cm⁻¹; hydroxyl: ~3200 cm⁻¹) and NMR (¹H/¹³C) to verify the CH(NH2)CO backbone .

Q. How should researchers handle and store this compound to mitigate safety risks during experiments?

Methodological Answer:

  • Hazard Mitigation :
    • Personal Protective Equipment (PPE) : Wear nitrile gloves, EN14387 ABEK respirators, and chemical-resistant goggles to avoid skin/eye contact (GHS Category 1A/1B) .
    • Storage : Store in airtight containers at 15–25°C in well-ventilated areas, away from ignition sources (flash point: 83°C). Use corrosion-resistant storage cabinets (UN 2735) .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste under local regulations .

Q. What analytical techniques are recommended for characterizing this compound’s physicochemical properties?

Methodological Answer:

  • Chromatography : Chiral HPLC (e.g., Chirobiotic T column) to distinguish enantiomers, with mobile phases like methanol/water (80:20) .
  • Spectroscopy :
    • UV-Vis : Detect absorbance at 254 nm for quantification.
    • Mass Spectrometry : Confirm molecular ion peak at m/z 75.11 (C3H9NO) .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to assess decomposition temperature (~241.9°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data for this compound (e.g., boiling point variations)?

Methodological Answer:

  • Data Cross-Validation : Compare datasets from authoritative sources (e.g., Sigma-Aldrich: bp 173–176°C vs. NIST: bp 174–176°C ).
  • Experimental Replication : Reproduce measurements under controlled conditions (e.g., using calibrated digital manometers for bp).
  • Statistical Analysis : Apply Grubbs’ test to identify outliers in conflicting datasets (e.g., density: 0.943–0.965 g/mL) .
  • Provenance Evaluation : Prioritize peer-reviewed studies over vendor datasheets, ensuring instruments are ISO-certified .

Q. What strategies are effective for separating this compound enantiomers in complex reaction mixtures?

Methodological Answer:

  • Chiral Resolution :
    • Kinetic Resolution : Use lipase enzymes (e.g., Candida antarctica) to selectively esterify one enantiomer .
    • Chromatographic Separation : Employ simulated moving bed (SMB) chromatography with cellulose-based chiral stationary phases .
  • Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) under controlled pH (5.5–6.0) .
  • Monitoring : Track enantiomeric excess (ee) via polarimetry ([α]D range: +1.0 to −1.0°) .

Q. How does this compound’s dual functional groups (amine and hydroxyl) influence its reactivity in polymerization reactions?

Methodological Answer:

  • Mechanistic Insights :
    • Ring-Opening Polymerization (ROP) : The hydroxyl group initiates nucleophilic attack on N-sulfonylaziridines, forming polyamines with Mn >50 kDa. Reaction kinetics are pH-dependent (optimum: 8.5–9.0) .
    • Crosslinking : Amine groups facilitate Schiff base formation with aldehydes, enabling hydrogel synthesis. Monitor gelation time via rheometry .
  • Kinetic Studies : Use stopped-flow FT-IR to track intermediate formation (e.g., zwitterionic species) during copolymerization .

Data Contradiction Analysis Framework

Property Source A (Sigma-Aldrich) Source B (NIST) Resolution Strategy
Boiling Point (°C)173–176174–176Calibrate distillation apparatus
Density (g/mL)0.9430.965Validate via pycnometry at 25°C
Refractive Index1.4501.4495Use Abbe refractometer with sodium lamp

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.